molecular formula C8H6F4OS B14781338 2-Fluoro-3-(methylthio)-6-(trifluoromethyl)phenol

2-Fluoro-3-(methylthio)-6-(trifluoromethyl)phenol

Cat. No.: B14781338
M. Wt: 226.19 g/mol
InChI Key: GVEMEYRMNUHXBR-UHFFFAOYSA-N
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Description

2-Fluoro-3-(methylthio)-6-(trifluoromethyl)phenol is an organic compound characterized by the presence of fluorine, sulfur, and trifluoromethyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(methylthio)-6-(trifluoromethyl)phenol typically involves the introduction of fluorine, methylthio, and trifluoromethyl groups onto a phenol ring. One common method involves the trifluoromethylation of a phenol derivative followed by the introduction of the methylthio group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The use of catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product. Advanced techniques such as continuous flow chemistry may also be employed to scale up the production while maintaining efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(methylthio)-6-(trifluoromethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the phenol ring.

    Substitution: Halogenation, nitration, and other substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid), and other electrophiles are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while halogenation can introduce additional halogen atoms onto the phenol ring.

Scientific Research Applications

2-Fluoro-3-(methylthio)-6-(trifluoromethyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(methylthio)-6-(trifluoromethyl)phenol involves its interaction with molecular targets through various pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The methylthio group can participate in redox reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-(trifluoromethyl)phenylboronic acid
  • 2-Fluoro-3-(trifluoromethyl)benzeneboronic acid
  • (2-fluoro-3-(methylthio)-5-(trifluoromethyl)phenyl)(phenyl)methanol

Uniqueness

2-Fluoro-3-(methylthio)-6-(trifluoromethyl)phenol is unique due to the specific combination of functional groups attached to the phenol ring. The presence of both fluorine and sulfur atoms, along with the trifluoromethyl group, imparts distinct chemical properties that differentiate it from other similar compounds. These properties include enhanced reactivity, stability, and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H6F4OS

Molecular Weight

226.19 g/mol

IUPAC Name

2-fluoro-3-methylsulfanyl-6-(trifluoromethyl)phenol

InChI

InChI=1S/C8H6F4OS/c1-14-5-3-2-4(8(10,11)12)7(13)6(5)9/h2-3,13H,1H3

InChI Key

GVEMEYRMNUHXBR-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=C(C=C1)C(F)(F)F)O)F

Origin of Product

United States

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